molecular formula C10H12N2S2 B167889 Benzothiazole, 2-(dimethylaminomethyl)thio- CAS No. 10220-35-6

Benzothiazole, 2-(dimethylaminomethyl)thio-

Cat. No. B167889
CAS RN: 10220-35-6
M. Wt: 224.4 g/mol
InChI Key: SLOMIKLOVPVEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 2-(dimethylaminomethyl)thio- (abbreviated as DMABT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABT is a heterocyclic compound that contains a thioether group and a dimethylaminomethyl group attached to the benzene ring. The synthesis of DMABT is a complex process that involves various chemical reactions.

Scientific Research Applications

Benzothiazole, 2-(dimethylaminomethyl)thio- has been extensively studied for its potential applications in various fields such as material science, organic chemistry, and biochemistry. Benzothiazole, 2-(dimethylaminomethyl)thio- has been used as a ligand in metal complexes, which have been shown to exhibit unique and desirable properties. Additionally, Benzothiazole, 2-(dimethylaminomethyl)thio- has been used as a fluorescent probe for the detection of metal ions, which is critical in environmental monitoring and medical diagnostics. Benzothiazole, 2-(dimethylaminomethyl)thio- has also been studied for its potential as a drug delivery agent due to its ability to form stable complexes with drugs.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- is not fully understood, but it is believed to involve the interaction of Benzothiazole, 2-(dimethylaminomethyl)thio- with metal ions. Benzothiazole, 2-(dimethylaminomethyl)thio- has been shown to form stable complexes with metal ions such as copper, zinc, and nickel. These metal complexes have been studied for their potential applications in catalysis and material science.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzothiazole, 2-(dimethylaminomethyl)thio- are not well understood, and further research is needed to elucidate its effects. However, Benzothiazole, 2-(dimethylaminomethyl)thio- has been shown to exhibit cytotoxicity against various cancer cell lines, which suggests its potential as an anticancer agent. Benzothiazole, 2-(dimethylaminomethyl)thio- has also been shown to exhibit antifungal and antibacterial activity, which is critical in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

Benzothiazole, 2-(dimethylaminomethyl)thio- has several advantages for lab experiments, including its stability, ease of purification, and ability to form stable complexes with metal ions. However, Benzothiazole, 2-(dimethylaminomethyl)thio- also has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for Benzothiazole, 2-(dimethylaminomethyl)thio- research, including the development of new metal complexes for catalysis and material science applications. Additionally, further research is needed to elucidate the mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- and its potential as an anticancer agent. Benzothiazole, 2-(dimethylaminomethyl)thio- also has potential applications in the development of new antibiotics, and further research is needed to explore this area.
Conclusion:
Benzothiazole, 2-(dimethylaminomethyl)thio- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Benzothiazole, 2-(dimethylaminomethyl)thio- is a complex process that involves various chemical reactions, and several purification techniques are employed to ensure its quality. Benzothiazole, 2-(dimethylaminomethyl)thio- has been extensively studied for its potential applications in material science, organic chemistry, and biochemistry. Benzothiazole, 2-(dimethylaminomethyl)thio- has several advantages for lab experiments, including its stability and ability to form stable complexes with metal ions. However, further research is needed to elucidate the mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- and its potential as an anticancer agent.

Synthesis Methods

The synthesis of Benzothiazole, 2-(dimethylaminomethyl)thio- involves a multi-step process that includes the condensation of 2-mercaptobenzothiazole with formaldehyde and dimethylamine. The reaction results in the formation of Benzothiazole, 2-(dimethylaminomethyl)thio-, which is then purified using various methods such as recrystallization, column chromatography, and distillation. The purity of Benzothiazole, 2-(dimethylaminomethyl)thio- is critical in scientific research applications, and therefore, several purification techniques are employed to ensure its quality.

properties

CAS RN

10220-35-6

Product Name

Benzothiazole, 2-(dimethylaminomethyl)thio-

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H12N2S2/c1-12(2)7-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3

InChI Key

SLOMIKLOVPVEAX-UHFFFAOYSA-N

SMILES

CN(C)CSC1=NC2=CC=CC=C2S1

Canonical SMILES

CN(C)CSC1=NC2=CC=CC=C2S1

Other CAS RN

10220-35-6

Origin of Product

United States

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